molecular formula C25H34O4 B588505 2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate CAS No. 907193-65-1

2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate

Cat. No.: B588505
CAS No.: 907193-65-1
M. Wt: 398.543
InChI Key: AQMUMBCTNJGBGC-YXWFNBJOSA-N
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Description

“2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate” is a chemical compound . It is also known as “Megestrol Acetate EP Impurity L” and is used as a reference standard .


Molecular Structure Analysis

The molecular formula of this compound is C25H34O4 . The exact mass is 398.24570956 g/mol and the monoisotopic mass is also 398.24570956 g/mol . The compound has 6 defined stereocentres .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 398.5 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 3 rotatable bonds . The topological polar surface area is 60.4 Ų .

Scientific Research Applications

Chemical Synthesis and Modifications

  • Synthesis of Steroidal Azides : The compound 3,20-dioxopregna-4,6-dien-17α-yl acetate, which is structurally related to 2α,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate, has been used in the synthesis of steroidal azides. This process involves the addition of bromine azide to form compounds like 7α-azido-6β-bromo-3,20-dioxopregn-4-en-17α-yl acetate (Carlon & Draper, 1984).

  • Vicinal Azidohydroxylation : Another relevant synthesis process is the conversion of steroidal olefins into vicinal azidohydrins. In this process, 3,20-dioxopregna-4,6-dien-17α-yl acetate leads to a mixture containing 7α-azido-3,20-dioxopregn-4-ene-6β,17α-diol 17-acetate, among other compounds (Draper, 1984).

Characterization of Impurities

  • Identification of Related Compounds : In the context of drug production, related compounds such as 17α-acetoxy-2α,6-dimethylpregna-4,6-diene-3,20-dione have been identified as minor impurities in the production of drugs like megestrol acetate. These compounds are characterized using spectroscopic methods (Guo et al., 2006).

Crystallographic Studies

  • X-Ray Crystallography : The X-ray structure of a closely related compound, 6-methyl-3,20-dioxo-4,6-pregnadien-17α-yl acetate, has been studied. The crystallographic analysis reveals details about the molecular conformation and geometry, contributing to a deeper understanding of such steroidal structures (Wawrzak et al., 1992).

Biological Effectiveness

  • Biological Activity Evaluation : Research has been conducted to compare the biological activity of structurally related compounds such as 6-methyl-17 α -acetoxypregna-4,6-diene-3,20-dione using different routes of administration. Such studies are crucial for understanding the efficacy and potential applications of these compounds in various biological systems (Chang & Kincl, 1968).

Properties

IUPAC Name

[(2R,8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15-,18-,19+,20+,23-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMUMBCTNJGBGC-YXWFNBJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238244
Record name 2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907193-65-1
Record name 2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907193651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2.ALPHA.,6-DIMETHYL-3,20-DIOXOPREGNA-4,6-DIEN-17-YL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911S0BD9BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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